molecular formula C5H2BrCl2N B080469 2-Bromo-3,5-dichloropyridine CAS No. 14482-51-0

2-Bromo-3,5-dichloropyridine

Cat. No. B080469
CAS RN: 14482-51-0
M. Wt: 226.88 g/mol
InChI Key: QCKPJWDIDCGQRB-UHFFFAOYSA-N
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Description

  • 2-Bromo-3,5-dichloropyridine is a chemical compound used in various organic synthesis processes.

Synthesis Analysis

  • Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is an important intermediate in creating new insecticides, involving nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis steps for production (Niu Wen-bo, 2011).

Molecular Structure Analysis

  • The crystal structure of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a related compound, has been extensively studied, indicating its potential as a building block in medicinal chemistry (Yong-Jin Wu et al., 2022).

Chemical Reactions and Properties

  • 2-Bromo-3,5-dichloropyridine undergoes amination reactions, as demonstrated by the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex, yielding high chemoselectivity and yield (Jianguo Ji, Tao Li, W. Bunnelle, 2003).

Physical Properties Analysis

  • The compound's physical properties, such as melting point, boiling point, and solubility, can be inferred from studies on similar bromo-chloro-pyridine derivatives. These properties are crucial for understanding its behavior in chemical reactions and in various solvents.

Chemical Properties Analysis

  • The chemical reactivity of 2-Bromo-3,5-dichloropyridine includes its participation in nucleophilic substitution reactions, evident in the regiocontrolled SNAr reaction with NaSMe, leading to the formation of bromo(methylthio)pyridines (Agathe Begouin, Daniela Peixoto, M. Queiroz, 2013).

Scientific Research Applications

Selective Functionalization Strategies

2-Bromo-3,5-dichloropyridine demonstrates significant potential in selective functionalization, a key process in organic synthesis. For instance, Marzi et al. (2001) explored various dichloropyridines, including 3,5-dichloro-4-bromopyridine, for their reactivity with different reagents. This study highlights the utility of such compounds in generating diverse intermediates crucial for organic synthesis, revealing their importance in chemical manufacturing and pharmaceutical research (Marzi, Bigi, & Schlosser, 2001).

Amination Catalysis

Ji et al. (2003) demonstrated the use of 2-Bromo-3,5-dichloropyridine in amination processes. Their work showed efficient catalysis with a palladium-xantphos complex, resulting in high yields and excellent chemoselectivity. This illustrates the compound's role in facilitating complex chemical transformations, particularly in synthesizing compounds with potential pharmacological applications (Ji, Li, & Bunnelle, 2003).

Halogen Exchange in Heterocycles

In the field of heterocyclic chemistry, 2-Bromo-3,5-dichloropyridine serves as a substrate for halogen exchange reactions. Schlosser and Cottet (2002) investigated its reactivity, highlighting its versatility in synthesizing various heterocyclic compounds. Such reactions are fundamental in the development of new materials and pharmaceuticals (Schlosser & Cottet, 2002).

Synthesis of Tetrahalogenopyridines

Chen and Flowers (1980) utilized 2,6-diamino-3,5-dichloropyridine, a derivative of 2-Bromo-3,5-dichloropyridine, for the synthesis of tetrahalogenopyridines. Their methodology provided a controlled approach to producing these complex molecules, underscoring the compound's role in synthetic chemistry and its potential in creating novel chemical entities (Chen & Flowers, 1980).

Spectroscopic and Optical Studies

Vural and Kara (2017) conducted spectroscopic and optical studies on a related compound, 5-Bromo-2-(trifluoromethyl)pyridine. Through various spectroscopic techniques and density functional theory, they explored its physical and chemical properties. This research demonstrates the broader scientific interest in bromo-dichloropyridine derivatives, contributing to our understanding of their physical characteristics and potential applications in materials science (Vural & Kara, 2017).

Electrochemical Reduction Studies

Mubarak and Peters (1997) investigated the electrochemical reduction of mono- and dihalopyridines, including 2-bromo- and 2,5-dichloropyridine. Their findings provide insights into the electrochemical behaviors of these compounds, which could have implications in the development of new electrochemical sensors or synthetic methodologies (Mubarak & Peters, 1997).

Safety And Hazards

“2-Bromo-3,5-dichloropyridine” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-3,5-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2N/c6-5-4(8)1-3(7)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKPJWDIDCGQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355733
Record name 2-Bromo-3,5-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,5-dichloropyridine

CAS RN

14482-51-0
Record name 2-Bromo-3,5-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3,5-dichloropyridine
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